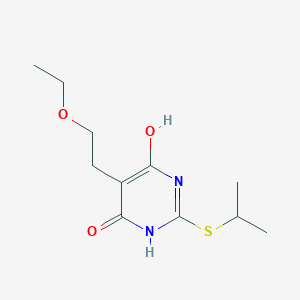
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one in lab experiments is its high solubility in water and organic solvents. This makes it easier to prepare solutions for in vitro studies. However, one of the limitations is its low stability in acidic conditions, which can affect the accuracy of the results.
Orientations Futures
There are several potential future directions for research on 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of this compound in vivo. Another potential area of research is its use as a tool for studying the NF-κB pathway and its role in the inflammatory response.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichloro-5-(2-ethoxyethyl)pyrimidine with sodium thiomethoxide in the presence of propan-2-ol. This reaction yields the desired compound in good yields.
Applications De Recherche Scientifique
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one |
|---|---|
Formule moléculaire |
C11H18N2O3S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
5-(2-ethoxyethyl)-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-6-5-8-9(14)12-11(13-10(8)15)17-7(2)3/h7H,4-6H2,1-3H3,(H2,12,13,14,15) |
Clé InChI |
WAEPVSVROUGLCZ-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
SMILES canonique |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

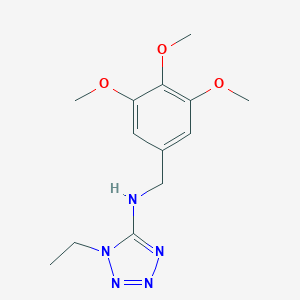
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)

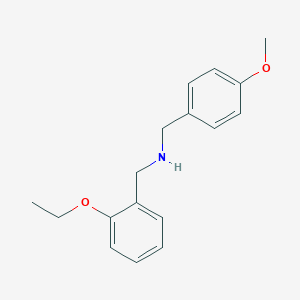

![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
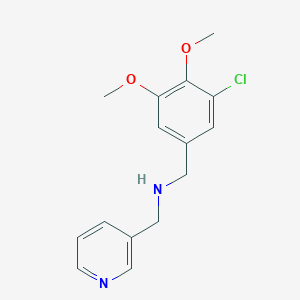
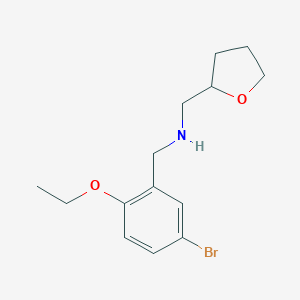
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)